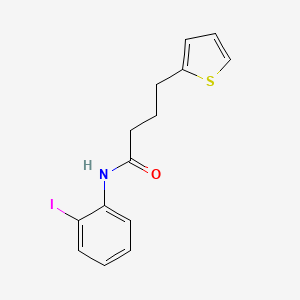![molecular formula C17H17N3O B7476913 N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7476913.png)
N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide (EMPA) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EMPA is a small molecule that has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In addition, this compound has been shown to activate the AMPK pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Advantages and Limitations for Lab Experiments
N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have potent biological activity at low concentrations. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to administer in some experiments. In addition, this compound has not been extensively tested in humans, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide research. One direction is to further explore its anti-inflammatory properties and potential use in treating inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its anti-cancer properties and potential use in cancer therapy. Additionally, this compound could be further studied for its potential use in treating diabetes and other metabolic disorders. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound (this compound) is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications. This compound has anti-inflammatory, anti-cancer, and anti-diabetic properties, and its mechanism of action involves the inhibition of various signaling pathways. While this compound has several advantages for lab experiments, it also has some limitations, and more research is needed to fully understand its potential uses and side effects.
Synthesis Methods
N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2-amino-3-cyanopyridine with 2-ethyl-6-methylphenyl isocyanate. The resulting product is then subjected to a series of purification steps to yield pure this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to have anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-13-8-6-7-12(2)16(13)19-17(21)14-11-20-10-5-4-9-15(20)18-14/h4-11H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCDTLQMPGBIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CN3C=CC=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-methoxy-4-methylsulfanylbenzoate](/img/structure/B7476836.png)


![N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide](/img/structure/B7476849.png)
![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B7476854.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7476876.png)
![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7476891.png)
![N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B7476893.png)

![Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7476903.png)
![Ethyl 4-[[1-(3,4-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7476918.png)
![N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B7476922.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7476926.png)
